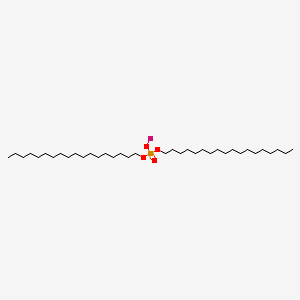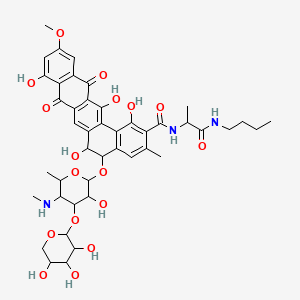
Potassium distearyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium distearyl phosphate is a chemical compound with the molecular formula C36H74KO4P. It is a potassium salt of distearyl phosphate, which is a type of organophosphate. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium distearyl phosphate can be synthesized through the esterification of stearyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating stearyl alcohol and phosphoric acid under reflux conditions to form distearyl phosphate, which is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where stearyl alcohol and phosphoric acid are fed into a reactor. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through filtration and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium distearyl phosphate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form stearyl alcohol and phosphoric acid.
Esterification: Reacting with alcohols under acidic conditions can lead to the formation of various esters.
Substitution: Reacting with nucleophiles can result in the substitution of the phosphate group with other functional groups.
Major Products Formed:
Hydrolysis: Stearyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Wissenschaftliche Forschungsanwendungen
Potassium distearyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize formulations
Wirkmechanismus
The mechanism of action of potassium distearyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in cosmetic and pharmaceutical formulations where uniform distribution of ingredients is essential .
Vergleich Mit ähnlichen Verbindungen
Distearyl pentaerythritol diphosphite: Another organophosphate used as a stabilizer in polymers.
Trisnonylphenyl phosphite: Used as a stabilizer in polyolefins to protect against degradation.
Uniqueness: Potassium distearyl phosphate is unique due to its dual functionality as both a surfactant and an emulsifier. This makes it particularly valuable in applications where both properties are required, such as in cosmetics and pharmaceuticals. Its ability to form stable emulsions and enhance the solubility of active ingredients sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
4376-70-9 |
|---|---|
Molekularformel |
C36H74KO4P |
Molekulargewicht |
641.0 g/mol |
IUPAC-Name |
potassium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
InChI-Schlüssel |
UUYIGEHMMJXBBE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)



![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
